

Boc-Val-Pro-Arg-AMC product information sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Val-Pro-Arg-AMC*

Cat. No.: *B15557129*

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Technical Guide: Boc-Val-Pro-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fluorogenic substrate **Boc-Val-Pro-Arg-AMC**, designed for use in assays measuring the activity of trypsin-like serine proteases.

Product Overview

Boc-Val-Pro-Arg-AMC (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin) is a sensitive and specific fluorogenic substrate for a variety of trypsin-like serine proteases, most notably thrombin.^{[1][2][3]} The substrate itself is non-fluorescent. Enzymatic cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety.^[4] The rate of AMC release is directly proportional to the enzyme's activity and can be monitored fluorometrically. This substrate is also utilized in the rapid detection of methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2][5][6]}

Chemical and Physical Properties

Property	Value
Molecular Formula	C31H45N7O7 (free base)[7], C31H45N7O7 · HCl (hydrochloride salt)[5][6]
Molecular Weight	627.73 g/mol (free base)[7], 741.75 g/mol [1], 627.7 + 36.5 g/mol (HCl salt)[5][6]
Appearance	White solid[1] or solid lyophilized powder[5][6]
Solubility	Soluble in DMSO[1][2], water (10 mg/ml), and 5% acetic acid[5][6]
Storage Conditions	Freeze at <-15°C[1][8] or -20°C.[5][6][9] Minimize light exposure.[1][5]

Spectral Properties

Parameter	Wavelength Range (nm)
Excitation Wavelength	341 - 380 nm[1][5][6][7][10]
Emission Wavelength	440 - 470 nm[1][5][6][7][8][9][10]

Enzymatic Activity and Kinetics

Boc-Val-Pro-Arg-AMC is a substrate for several serine proteases. The kinetic parameters for its interaction with α -thrombin and the α -thrombin-staphylocoagulase complex have been well-characterized.

Enzyme Specificity

This substrate is known to be cleaved by:

- α -Thrombin[1][2][5][6]
- Thrombin-staphylocoagulase complex[1][2][5][6]
- Trypsin[3][7][10]
- Kallikrein 5 and 8[5][6]

- Kex2 endoprotease[3][11]
- Acrosin and spermosin[3][12]
- Trypsin from rat mast cells[3][4]

Kinetic Parameters

Enzyme	K _m (μM)	k _{cat} (s ⁻¹)
α-Thrombin	21	105 - 109
α-Thrombin-staphylocoagulase complex	25	89

Table references:[1][2][3][4][5][6][11][12]

Experimental Protocols

The following are example protocols for the use of **Boc-Val-Pro-Arg-AMC** in enzymatic assays. These should be adapted based on specific experimental requirements.

α-Thrombin Activity Assay

This protocol is designed for measuring α-thrombin activity in a microplate format.

A. Reagent Preparation

- **Boc-Val-Pro-Arg-AMC** Stock Solution (5-10 mM): Dissolve the required mass of **Boc-Val-Pro-Arg-AMC** in DMSO. For example, to prepare a 10 mM stock solution, add 135 μL of DMSO to 1 mg of the substrate.[9] Store unused stock solution in single-use aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[9]
- Assay Buffer: A common buffer is 25 mM HEPES, pH 7.4.[9]
- 2X Fluorescent α-Thrombin Substrate Assay Solution: Prepare this working solution fresh and protect it from light.[9] An example preparation is as follows:
 - 25 μL of 10 mM Substrate stock solution

- 100 μ L of 1 M DTT
- 400 μ L of 100 mM EDTA
- 10 mL of 25 mM HEPES buffer (pH 7.4)[9]

B. Assay Procedure

- Add equal volumes of α -thrombin standards or samples and the 2X fluorescent α -thrombin substrate assay solution to the wells of a solid black microplate.[9]
- Incubate the plate at room temperature for at least 1 hour.[9]
- Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360 nm and emission at approximately 470 nm.[9]

Trypsin Activity Assay

This protocol provides a general guideline for measuring trypsin activity.

A. Reagent Preparation

- Trypsin Enzyme Solution: Prepare a diluted solution of trypsin in 50 mM Tris-HCl buffer (pH 8.0).[7][10]
- Substrate Solution (50 μ M): Prepare a 50 μ M solution of **Boc-Val-Pro-Arg-AMC** in the appropriate buffer.[7][10]
- Stopping Agent: Prepare a mixture of methyl alcohol, n-butyl alcohol, and distilled water in a 35:30:35 (v/v/v) ratio.[7][10]

B. Assay Procedure

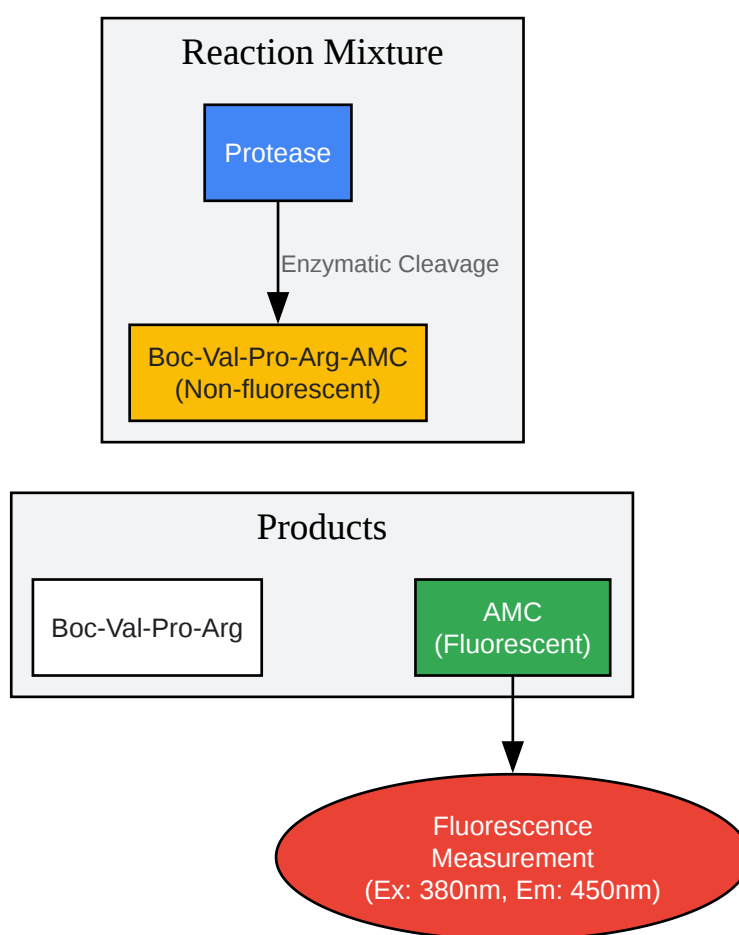
- In a reaction vessel, add 100 μ L of the diluted trypsin enzyme solution to 800 μ L of 50 mM Tris-HCl buffer (pH 8.0).[7][10]
- Initiate the reaction by adding 100 μ L of the 50 μ M substrate solution.[7][10]
- Incubate the reaction mixture at 55°C for 10 minutes.[7][10]

- Stop the reaction by adding 1.5 mL of the stopping agent.^[7]^[10]
- Measure the fluorescence intensity using a spectrofluorometer with excitation at 380 nm and emission at 450 nm.^[7]^[10]

Diagrams

Enzymatic Cleavage Workflow

The following diagram illustrates the general workflow for detecting protease activity using **Boc-Val-Pro-Arg-AMC**.

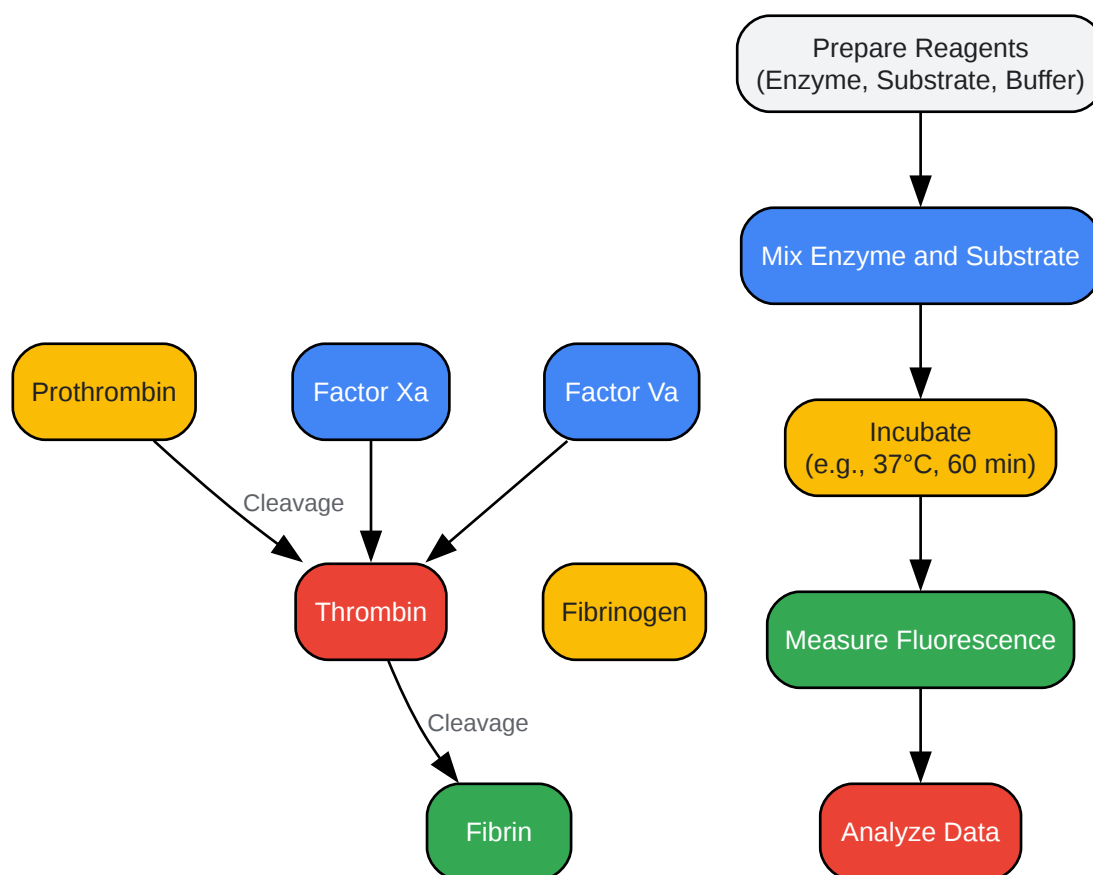


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Caption: Workflow of protease activity measurement.

Thrombin's Role in the Coagulation Cascade

This diagram shows a simplified view of the common coagulation pathway where thrombin, the target of this substrate, plays a crucial role.



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- To cite this document: BenchChem. [Boc-Val-Pro-Arg-AMC product information sheet]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557129#boc-val-pro-arg-amc-product-information-sheet]

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